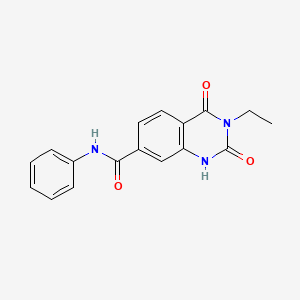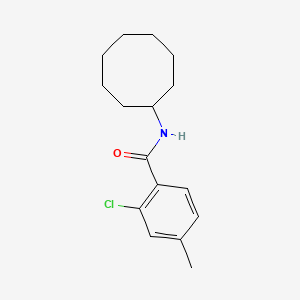
4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, also known as 4-ACPH, is a small molecule compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in preventing and treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone in lab experiments is its relatively low cost compared to other compounds used in cancer research. Additionally, its synthesis method has been optimized to yield high purity and high yield, making it easier to obtain for research purposes. However, one limitation of using 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
未来方向
There are several future directions for research on 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone. One area of interest is its potential use in combination therapy with other cancer therapeutic agents. Additionally, further studies are needed to determine its toxicity in vivo and its potential as a therapeutic agent for other diseases. Finally, its mechanism of action should be further elucidated to better understand its potential use in cancer research.
In conclusion, 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is a small molecule compound that has been studied extensively for its potential use in cancer research. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action has been studied in detail. While it has potential as a cancer therapeutic agent, further research is needed to determine its full potential and limitations.
合成方法
The synthesis of 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 4-nitrobenzaldehyde with 6-chloro-2-pyrimidinylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity and high yield of 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone.
科学研究应用
4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone may have potential as a cancer therapeutic agent.
属性
IUPAC Name |
6-chloro-2-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-1-3-8(4-2-7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYWEYRRJSSFGJ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)

![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)

![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)